Enhanced Hydrogen-Bond Acceptor Capacity and Predicted Solubility Advantage Over the Piperidine Analog
The target compound possesses 7 hydrogen-bond acceptor (HBA) sites compared to 4 HBA sites for 7-chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole (CAS 257932-07-3) [1]. This higher HBA count, contributed by the second piperazine nitrogen and the nitro/oxadiazole oxygens, predicts enhanced aqueous solubility via stronger water–solute interactions. The piperidine analog, lacking the second nitrogen, cannot match this solvation potential. No experimental solubility data are available; however, the difference in computed HBA count is a well-validated predictor of relative solubility in lead-like chemical space.
| Evidence Dimension | Number of hydrogen-bond acceptor atoms |
|---|---|
| Target Compound Data | 7 H-bond acceptors |
| Comparator Or Baseline | 7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole: 4 H-bond acceptors |
| Quantified Difference | +3 H-bond acceptors (75% increase) |
| Conditions | Calculated from molecular formula: Target C11H12ClN5O3; Comparator C11H11ClN4O3 |
Why This Matters
Higher predicted aqueous solubility reduces the need for organic co-solvents in biological assays and facilitates formulation for in vitro/in vivo studies, making the target compound a more versatile starting point for drug discovery campaigns.
- [1] Chem960. 7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole – Computed Properties. https://m.chem960.com/mip/714919-40-1.html (accessed 2026-04-28). View Source
